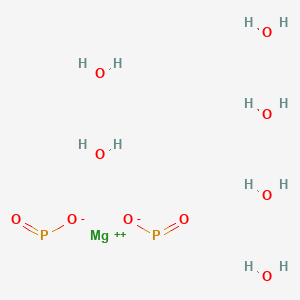
Magnesiumhypophosphit-6-hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hypophosphite 6-hydrate, also known as magnesium phosphinate hexahydrate, is an inorganic compound with the chemical formula Mg(H₂PO₂)₂·6H₂O. It is a colorless crystalline solid that is soluble in water. This compound is primarily used as a reducing agent and catalyst in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Magnesium hypophosphite 6-hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and catalyst in organic synthesis.
Biology: Investigated for its potential in drug delivery systems and protein adsorption.
Medicine: Explored for its biocompatibility and biodegradability in biomedical applications.
Industry: Utilized as an additive in rubber compounds and polymeric matrices
Wirkmechanismus
Target of Action
Magnesium hypophosphite 6-hydrate is a chemical compound that is used to produce polymeric matrices . It primarily targets hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These then react with calcium stearate to form the desired polymer .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. It reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These products then react with calcium stearate to form the desired polymer .
Biochemical Pathways
Magnesium plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Pharmacokinetics
It is known that magnesium is the fourth most common cation in the body, and the second most common intracellular cation after potassium . In humans, less than 1% of total body magnesium is found in serum and red blood cells . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) .
Result of Action
The result of the action of magnesium hypophosphite 6-hydrate is the formation of a desired polymer when it reacts with hydrochloric acid, a hydroxyl group, and calcium stearate . This polymer formation is a key aspect of its use in producing polymeric matrices .
Action Environment
The action of magnesium hypophosphite 6-hydrate is influenced by environmental factors. It has been shown to be stable in the presence of water vapor and metal hydroxides . It should be stored at a temperature between 10°c and 25°c . It is also important to note that it gradually loses its crystalline water when exposed to air .
Biochemische Analyse
. . .
Biochemical Properties
Magnesium hypophosphite 6-hydrate plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a reducing agent in organic synthesis reactions
Cellular Effects
Magnesium, a component of this compound, is known to play a pivotal role in diverse immune responses by participating in multiple mechanisms . It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .
Molecular Mechanism
It is known to act as a reducing agent in chemical reactions
Temporal Effects in Laboratory Settings
Magnesium hypophosphite 6-hydrate is stable in the presence of water vapor and metal hydroxides . Over time, it gradually loses its crystalline water when exposed to air
Metabolic Pathways
Magnesium, a component of this compound, is known to be involved in more than 300 enzymatic reactions, including those related to the transfer of phosphate groups, all reactions that require ATP, and every step related to the replication and transcription of DNA and the translation of mRNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium hypophosphite 6-hydrate can be synthesized through the reaction of magnesium salts with hypophosphorous acid. One common method involves gradually adding hypophosphorous acid to a solution containing magnesium hydroxide. The reaction is typically carried out under stirring and heating conditions to facilitate the formation of the desired product. The resulting precipitate is then separated by centrifugation, washed, and dried to obtain magnesium hypophosphite 6-hydrate .
Industrial Production Methods
In industrial settings, the production of magnesium hypophosphite 6-hydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium hypophosphite 6-hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized by oxygen to form magnesium phosphate.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Organic substrates in the presence of magnesium hypophosphite 6-hydrate as a reducing agent.
Substitution: Various nucleophiles or electrophiles depending on the desired reaction.
Major Products Formed
Oxidation: Magnesium phosphate.
Reduction: Reduced organic compounds.
Substitution: Substituted organic or inorganic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aluminum hypophosphite (Al(H₂PO₂)₃)
- Cerium hypophosphite (Ce(H₂PO₂)₃)
- Calcium hypophosphite (Ca(H₂PO₂)₂)
Uniqueness
Magnesium hypophosphite 6-hydrate is unique due to its high solubility in water and its ability to act as a reducing agent in a wide range of chemical reactions. Compared to other hypophosphite compounds, it offers better biocompatibility and biodegradability, making it suitable for biomedical applications .
Eigenschaften
InChI |
InChI=1S/Mg.2HO2P.6H2O/c;2*1-3-2;;;;;;/h;2*(H,1,2);6*1H2/q+2;;;;;;;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDZZKPVVDQKDC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]P=O.[O-]P=O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12MgO10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


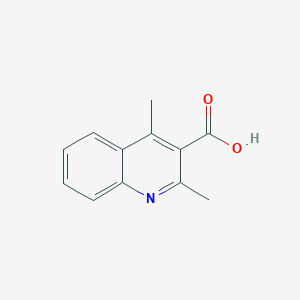
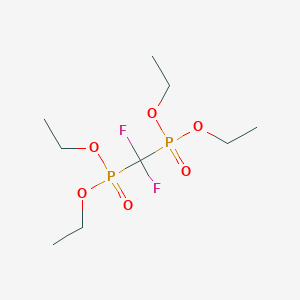
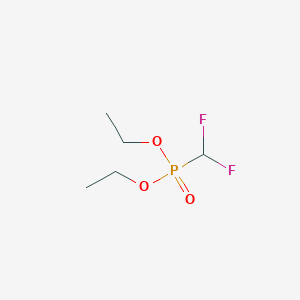



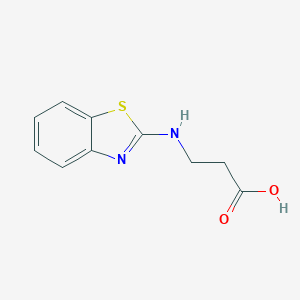
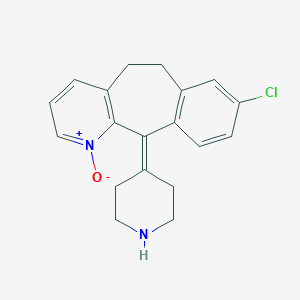
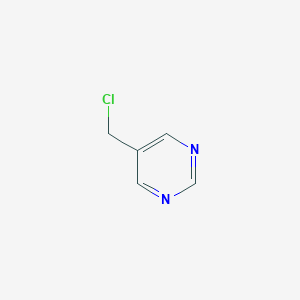
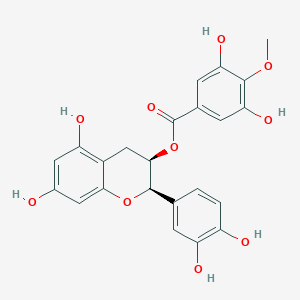
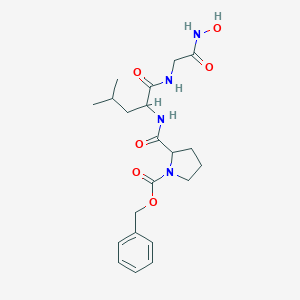
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
